molecular formula C29H30N2O2 B1680019 7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one CAS No. 135911-02-3

7,7-Diphenyl-2-(1-imino-2-(2-methoxyphenyl)ethyl)perhydroisoindol-4-one

Cat. No. B1680019
M. Wt: 438.6 g/mol
InChI Key: VWBOQFANCXZMAU-LOSJGSFVSA-N
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Patent
US05112988

Procedure details

A 5.4N ethanolic solution (1.3 cc) of ammonia is added to a stirred suspension, cooled to -10° C., of (3aRS,7aRS)-2-[1-ethoxy-2-(2-methoxyphenyl)ethylidene]-4-oxo-7,7-diphenylperhydroisoindolium tetrafluoroborate (5.7 g) in anhydrous dichloromethane (15 cc). The reaction mixture is then allowed to return to room temperature and stirring is continued for 20 hours. The reaction mixture is diluted with dichloromethane (20 cc) and treated with 10% strength aqueous potassium carbonate solution (20 cc). The precipitate present is removed by filtration and the organic phase is then washed with distilled water (25 cc) and with saturated aqueous sodium chloride solution (25 cc), dried over magnesium sulphate and concentrated to dryness under reduced pressure (2.7 kPa). The residue is crystallized in acetonitrile (10 cc). The crystals obtained are drained, washed with acetonitrile (10 cc) and dried. and dried. (3aRS,7aRS)-2-[1-Imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenylperhydro-4-isoindolone (1 g), m.p. above 260° C. is obtained.
[Compound]
Name
ethanolic solution
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3aRS,7aRS)-2-[1-ethoxy-2-(2-methoxyphenyl)ethylidene]-4-oxo-7,7-diphenylperhydroisoindolium tetrafluoroborate
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
(3aRS,7aRS)-2-[1-Imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenylperhydro-4-isoindolone

Identifiers

REACTION_CXSMILES
[NH3:1].F[B-](F)(F)F.C(O[C:10](=[N+:20]1[CH2:28][CH:27]2[CH:22]([C:23]([C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH2:24][CH2:25][C:26]2=[O:29])[CH2:21]1)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])C.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[NH:1]=[C:10]([N:20]1[CH2:28][CH:27]2[CH:22]([C:23]([C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)([C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=3)[CH2:24][CH2:25][C:26]2=[O:29])[CH2:21]1)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19] |f:1.2,3.4.5|

Inputs

Step One
Name
ethanolic solution
Quantity
1.3 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
(3aRS,7aRS)-2-[1-ethoxy-2-(2-methoxyphenyl)ethylidene]-4-oxo-7,7-diphenylperhydroisoindolium tetrafluoroborate
Quantity
5.7 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)OC(CC1=C(C=CC=C1)OC)=[N+]1CC2C(CCC(C2C1)=O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate present is removed by filtration
WASH
Type
WASH
Details
the organic phase is then washed with distilled water (25 cc) and with saturated aqueous sodium chloride solution (25 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The residue is crystallized in acetonitrile (10 cc)
CUSTOM
Type
CUSTOM
Details
The crystals obtained
WASH
Type
WASH
Details
washed with acetonitrile (10 cc)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
and dried

Outcomes

Product
Details
Reaction Time
20 h
Name
(3aRS,7aRS)-2-[1-Imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenylperhydro-4-isoindolone
Type
product
Smiles
N=C(CC1=C(C=CC=C1)OC)N1CC2C(CCC(C2C1)=O)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.